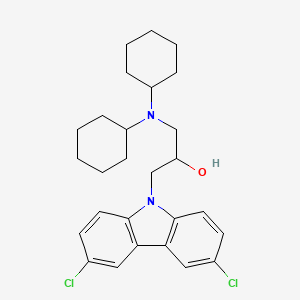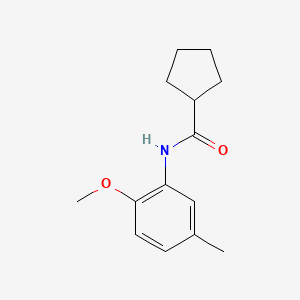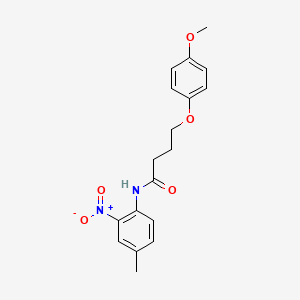
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ (peroxisome proliferator-activated receptor delta) agonists. It was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.
Mecanismo De Acción
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell differentiation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which in turn enhances endurance and reduces fat accumulation. It also reduces inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects in animal models and human trials. These include increased endurance, improved lipid metabolism, reduced inflammation, and improved insulin sensitivity. It has also been shown to reduce the risk of atherosclerosis and improve cardiac function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has several advantages for laboratory experiments, including its ability to enhance endurance and reduce fat accumulation in animal models. However, it also has limitations, such as potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide, including its use in the treatment of metabolic disorders, cardiovascular diseases, and cancer. It may also have applications in sports medicine and anti-aging therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves several steps, starting from the reaction of 4-methoxyphenol with 4-methyl-2-nitrobenzoyl chloride to form 4-methoxyphenyl 4-methyl-2-nitrobenzoate. This is then reacted with 4-bromobutanoyl chloride in the presence of a base to produce 4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism in animal models. In addition, it has been demonstrated to have anti-tumor properties in vitro and in vivo.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-10-16(17(12-13)20(22)23)19-18(21)4-3-11-25-15-8-6-14(24-2)7-9-15/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPPXXRFHIIRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

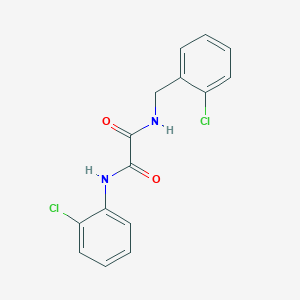
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)
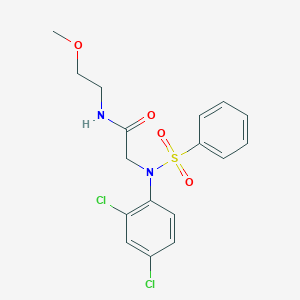
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
methyl]phosphonate](/img/structure/B5127661.png)

